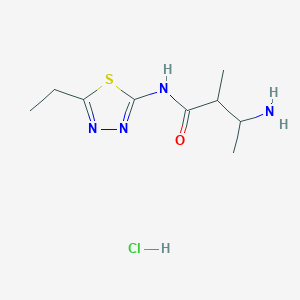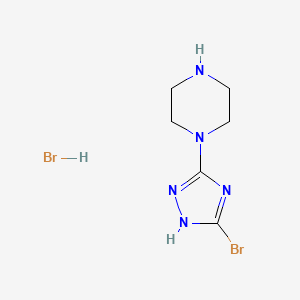
1-(3-溴-1H-1,2,4-三唑-5-基)哌嗪盐酸盐
描述
“1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide” is a chemical compound with the molecular weight of 393.91 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves high regioselectivity, good functional group tolerance, and a wide substrate scope . The preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10BrN5.2BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H .Chemical Reactions Analysis
1,2,4-triazole benzoic acid hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 393.91 .科学研究应用
合成和结构表征
类似于“1-(3-溴-1H-1,2,4-三唑-5-基)哌嗪盐酸盐”的化合物是通过多步骤合成并利用高分辨质谱(HRMS)、红外光谱(IR)和核磁共振(NMR)等技术进行表征的。这些方法有助于确认合成化合物的化学结构和纯度,这对进一步的生物评估至关重要(Wujec & Typek, 2023)。
抗癌活性
一些衍生物显示出有希望的抗癌活性。例如,使用类似结构基元设计的杂环化合物已被评估其对各种人类癌细胞系的体外抗癌活性。还通过分子对接研究潜在的抗病毒活性,以预测它们与特定蛋白质的结合效力(Lv et al., 2019)。
化疗潜力
量子化学计算已被用于研究功能化三唑烯-3-硫酮化合物的能量、几何结构和振动波数,这些化合物是潜在的化疗药物。这些研究有助于了解这些化合物的分子性质和反应性,这对设计有效的药物至关重要(El-Emam et al., 2012)。
分子结构
使用单晶X射线衍射研究了相关化合物的详细分子结构和构象。了解分子结构对评估化合物与生物靶标的相互作用至关重要,这是药物设计的关键因素(Al-Tamimi et al., 2010)。
抗菌和抗真菌活性
类似化合物的衍生物已被合成并评估其体外抗菌和抗真菌活性。这类研究有助于发现新的抗菌剂,这在抗生素耐药性日益严重的情况下至关重要(Babu et al., 2015)。
作用机制
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body, acting as ligands for transition metals to create coordination complexes .
Mode of Action
Triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of various compounds .
Biochemical Pathways
Given its structural similarity to other triazole derivatives, it may influence a variety of biochemical processes, particularly those involving transition metal complexes .
Result of Action
As a member of the triazole family, it may have a variety of effects depending on the specific targets and pathways it interacts with .
未来方向
生化分析
Biochemical Properties
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activities . Additionally, it has been observed to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters . The interactions between 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide and biomolecules are primarily driven by its brominated triazole ring, which can form hydrogen bonds and other non-covalent interactions.
Cellular Effects
The effects of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells . These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its brominated triazole ring and piperazine moiety . These binding interactions can result in enzyme inhibition or activation, depending on the target and context. Additionally, 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing enzymatic activities and modulating cellular processes . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These dosage effects are critical for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding these metabolic interactions is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is a key factor in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is crucial for understanding its mode of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNZITXKVAYNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
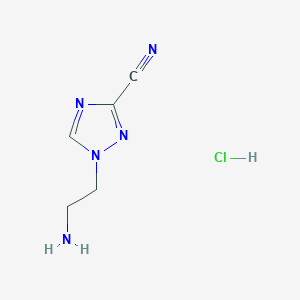
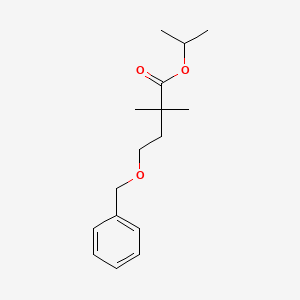

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
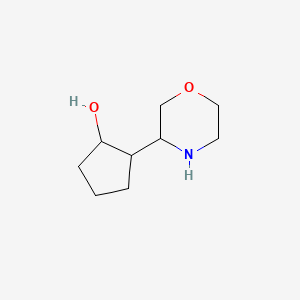
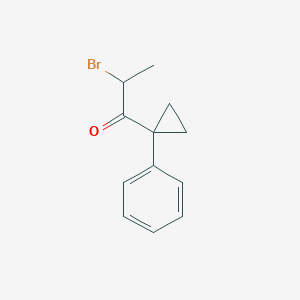
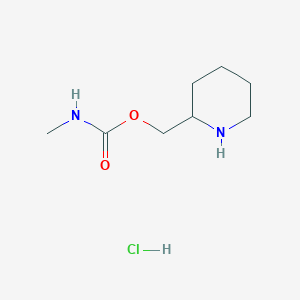
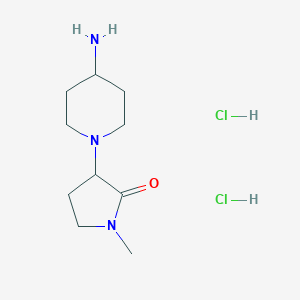
![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
